molecular formula C8H5N3S B579017 2H-Thiazolo[5,4-e]indazole CAS No. 19546-91-9

2H-Thiazolo[5,4-e]indazole

Cat. No.: B579017
CAS No.: 19546-91-9
M. Wt: 175.209
InChI Key: DVHSORRUCWFVLS-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-e]indazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a thiazole ring and an indazole ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Thiazolo[5,4-e]indazole typically involves the formation of the thiazole ring followed by the construction of the indazole ring. One common method involves the reaction of o-nitrobenzaldehydes or o-nitrobenzyl bromides with S-trityl-protected primary aminothioalkanes. The process includes the formation of N-(2-nitrobenzyl)(tritylthio)-alkylamine, followed by deprotection of the trityl moiety with trifluoroacetic acid (TFA) and subsequent treatment with aqueous potassium hydroxide (KOH) in methanol under Davis-Beirut reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The use of scalable and efficient synthetic routes, such as transition metal-catalyzed reactions and solvent-free conditions, is crucial for industrial applications .

Mechanism of Action

The mechanism of action of 2H-Thiazolo[5,4-e]indazole primarily involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Thiazolo[5,4-e]indazole stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

19546-91-9

Molecular Formula

C8H5N3S

Molecular Weight

175.209

IUPAC Name

2H-pyrazolo[3,4-g][1,3]benzothiazole

InChI

InChI=1S/C8H5N3S/c1-2-7-8(12-4-9-7)5-3-10-11-6(1)5/h1-3H,4H2

InChI Key

DVHSORRUCWFVLS-UHFFFAOYSA-N

SMILES

C1N=C2C=CC3=NN=CC3=C2S1

Synonyms

2H-Pyrazolo[3,4-g]benzothiazole(8CI,9CI)

Origin of Product

United States

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